molecular formula C9H7NO B15046513 2-Oxo-3-phenylpropanenitrile

2-Oxo-3-phenylpropanenitrile

Cat. No.: B15046513
M. Wt: 145.16 g/mol
InChI Key: PDSCZVMBATVEML-UHFFFAOYSA-N
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Description

Structural Characteristics and Chemical Significance of β-Ketonitriles

2-Oxo-3-phenylpropanenitrile belongs to the class of compounds known as β-ketonitriles. The defining feature of β-ketonitriles is the presence of a nitrile group (-C≡N) and a ketone group (-C=O) separated by a methylene (B1212753) group (-CH2-). This arrangement imparts unique reactivity to the molecule. The methylene protons are acidic due to the electron-withdrawing effects of both the adjacent cyano and carbonyl groups, allowing for the easy formation of a resonance-stabilized carbanion.

This carbanion is a potent nucleophile and can participate in a variety of chemical transformations, including alkylations, acylations, and condensation reactions. The dual functionality of β-ketonitriles allows them to act as versatile intermediates in the synthesis of numerous organic compounds, particularly heterocyclic systems. rsc.orgrsc.orgnih.gov

Table 1: Physicochemical Properties of 2-Oxo-3-phenylpropanenitrile

Property Value
Molecular Formula C₉H₇NO chemsrc.com
Molecular Weight 145.16 g/mol chemscene.com
CAS Number 614-16-4 chemscene.com
Appearance White solid oncotarget.com
Topological Polar Surface Area (TPSA) 40.86 Ų chemscene.com

| Rotatable Bonds | 2 chemscene.com |

The presence of the phenyl ring in 2-oxo-3-phenylpropanenitrile provides further stability and can be a site for electrophilic aromatic substitution reactions. The combination of these structural elements makes it a highly valuable precursor in synthetic organic chemistry.

Historical Development and Expanding Role of 2-Oxo-3-phenylpropanenitrile as a Synthetic Precursor

The synthesis of β-ketonitriles, including 2-oxo-3-phenylpropanenitrile, has a long history in organic chemistry. Early methods for their preparation often involved the acylation of nitrile anions with esters. nih.gov For instance, the condensation of ethyl benzoate (B1203000) with acetonitrile (B52724) in the presence of a strong base like sodium methoxide (B1231860) has been a common route to synthesize 2-oxo-3-phenylpropanenitrile. oncotarget.com Other early methods utilized bases such as sodium ethoxide and sodium amide. nih.gov

Over the decades, more efficient and environmentally friendly synthetic methods have been developed. These include transition-metal-free reactions and electrochemical approaches. nih.govresearchgate.net For example, a one-pot N-heterocyclic carbene (NHC)-catalyzed acylation of 2-bromoacetonitrile with aromatic aldehydes has been reported as a convenient route to 3-aryl-3-oxopropanenitriles. ingentaconnect.com Another approach involves the acylation of the acetonitrile anion with esters using inexpensive potassium tert-butoxide. nih.gov

The role of 2-oxo-3-phenylpropanenitrile as a synthetic precursor has expanded significantly over time. It is a key starting material for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. rsc.org Its ability to participate in cascade, domino, and sequential reactions has made it a valuable tool for building complex molecular scaffolds. rsc.orgrsc.org

Overview of Key Research Areas in 2-Oxo-3-phenylpropanenitrile Chemistry

The versatility of 2-oxo-3-phenylpropanenitrile has led to its application in several key areas of modern organic synthesis.

Synthesis of Heterocyclic Compounds: A primary application of 2-oxo-3-phenylpropanenitrile is in the synthesis of heterocyclic compounds. It serves as a building block for various biologically active scaffolds. rsc.orgrsc.org For example, it can be used to synthesize:

Pyridines: Through condensation reactions with aldehydes or ketones, such as in the Hantzsch synthesis. rsc.org

Pyrimidines: In multicomponent reactions like the Biginelli reaction, reacting with aldehydes and urea (B33335) to form 5-cyano-substituted dihydropyrimidinones. ias.ac.in

Pyrazoles: By reacting with hydrazine (B178648) derivatives. rsc.org

1,2-Diazepines: Through heterocyclization with hydrazine after a Michael addition reaction. mdpi.comnih.gov

Multicomponent Reactions (MCRs): 2-Oxo-3-phenylpropanenitrile is an excellent substrate for multicomponent reactions, where multiple starting materials react in a single pot to form a complex product. youtube.comrug.nl This approach is highly efficient and atom-economical. For instance, it has been used in reactions with linear conjugated enynones and a base to produce polyfunctional δ-diketones. mdpi.comnih.govresearchgate.net These δ-diketones are themselves valuable precursors for synthesizing other heterocyclic compounds. mdpi.comnih.govresearchgate.net

Table 2: Michael Addition of 2-Oxo-3-phenylpropanenitrile to Enynones mdpi.com

Entry Enynone Reactant Base Time (h) Yield (%)
1 1,5-diphenylpent-2-en-4-yn-1-one MeONa 24 90
2 1,5-diphenylpent-2-en-4-yn-1-one LDA 24 79
3 1-(4-methoxyphenyl)-5-phenylpent-2-en-4-yn-1-one MeONa 26 94

Catalytic Reactions: Research has also focused on the development of catalytic systems for reactions involving 2-oxo-3-phenylpropanenitrile. This includes the use of various catalysts to facilitate its transformations into more complex molecules, often with high selectivity and yield. rsc.orgrsc.org The development of green and economical synthesis methods, avoiding the use of environmentally unfriendly transition-metal-based reactions, is an active area of investigation. nih.gov

Properties

IUPAC Name

2-phenylacetyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCZVMBATVEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Oxo 3 Phenylpropanenitrile and Its Derivatives

Classical and Established Synthetic Routes

The foundational methods for synthesizing 2-Oxo-3-phenylpropanenitrile and related β-ketonitriles rely on well-established organic reactions, primarily involving base-mediated processes.

Base-Mediated Condensation and Alkylation Strategies

These strategies are centered on the generation of a carbanion from a nitrile, which then acts as a nucleophile.

The Claisen condensation, a cornerstone of carbon-carbon bond formation, can be adapted to synthesize β-ketonitriles. wikipedia.org This mixed-Claisen or crossed-Claisen reaction involves the condensation between an ester and a compound with an active methylene (B1212753) group, such as a nitrile. organic-chemistry.orgpressbooks.pub For the synthesis of 2-Oxo-3-phenylpropanenitrile, a common approach is the reaction of an aromatic ester like ethyl benzoate (B1203000) with acetonitrile (B52724) in the presence of a strong base. organic-chemistry.orglibretexts.org

The reaction is driven by the formation of a stable enolate anion of the resulting β-ketonitrile. libretexts.org The choice of base is critical; strong bases such as sodium ethoxide, sodium amide, or potassium tert-butoxide are typically employed to ensure the deprotonation of the α-carbon of acetonitrile. organic-chemistry.orgchemicalbook.com For instance, reacting ethyl benzoate with acetonitrile using potassium tert-butoxide in tetrahydrofuran (B95107) (THF) can produce the desired product in high yield. chemicalbook.com Another reported procedure uses sodium methoxide (B1231860), generated from sodium metal in methanol, which is then heated with ethyl benzoate before the addition of acetonitrile, resulting in a 37.8% yield after an extended reflux period.

Microwave-assisted syntheses have also been shown to be effective, with reactions between various esters and nitriles in the presence of potassium tert-butoxide yielding β-ketonitriles in 30 to 72% yields. utsa.edu

Table 1: Comparison of Claisen-Type Reactions for 2-Oxo-3-phenylpropanenitrile Synthesis

Ester Reactant Nitrile Reactant Base Solvent Conditions Yield Reference
Ethyl benzoate Acetonitrile Potassium tert-butoxide Tetrahydrofuran Ambient temperature, 0.5 h 90% chemicalbook.com

The acidity of the α-protons of acetonitrile (pKa ≈ 25) allows for its deprotonation by a sufficiently strong base, creating a nucleophilic carbanion that can attack an acylating agent. nih.gov Strong bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) are effective for this purpose. nih.govresearchgate.net

In one example, 4-pentanoylbenzoic acid was treated with acetonitrile in the presence of sodium hydride to furnish 4-(2-cyanoacetyl)benzoic acid, a derivative of 2-oxo-3-phenylpropanenitrile. researchgate.net However, the use of NaH with acetonitrile as a solvent can lead to side reactions due to the dual role of NaH as both a base and a reducing agent. nih.gov

A more common and often higher-yielding method involves the reaction of amides with acetonitrile using LiHMDS as the base. researchgate.netrsc.org This approach has been successfully applied to both activated (e.g., N-tosylated) and unactivated amides at room temperature. researchgate.net The reaction of N,N-dimethylbenzamide with acetonitrile in the presence of LiHMDS has been demonstrated in both batch and flow reaction systems to produce 2-Oxo-3-phenylpropanenitrile in good yields. korea.ac.kr

Table 2: Deprotonation Strategies for β-Ketonitrile Synthesis

Acyl Source Methylene Source Base Key Features Yield Reference
N-phenyl-N-tosylbenzamide Acetonitrile LiHMDS Reaction of activated amide with acetonitrile 86% rsc.org
4-Pentanoylbenzoic acid Acetonitrile Sodium Hydride Synthesis of a carboxylic acid derivative Not specified researchgate.net

Nucleophilic Acylation Approaches

These methods involve the acylation of a pre-functionalized nitrile, often facilitated by a catalyst.

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts capable of inducing umpolung, or polarity inversion, in aldehydes. This allows the normally electrophilic aldehyde carbonyl carbon to act as a nucleophile. A novel, one-pot synthesis of 3-aryl-3-oxopropanenitriles utilizes this principle.

In this procedure, an aromatic aldehyde reacts with 2-bromoacetonitrile in the presence of an NHC catalyst and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds at room temperature and is noted for its operational simplicity and high yields with no by-product formation. The NHC catalyst facilitates a nucleophilic attack from the aldehyde's carbonyl carbon onto the electrophilic carbon of 2-bromoacetonitrile. This method is applicable to a wide range of aromatic aldehydes.

Table 3: NHC-Catalyzed Synthesis of 3-Aryl-3-oxopropanenitriles

Aldehyde Halonitrile Catalyst System Conditions Yield Reference

Transformations of Sulfur-Containing Precursors (e.g., β-oxodithioesters with hydroxylamine)

An alternative and efficient route to β-ketonitriles involves the transformation of β-oxodithioesters. acs.org When β-oxodithioesters are reacted with hydroxylamine (B1172632) hydrochloride in ethanol (B145695) at room temperature in the presence of sodium hydroxide, they are converted into the corresponding β-ketonitriles in high yields. acs.org

This reaction is highly chemoselective; under different conditions (heating in acetic acid), the same starting materials yield isoxazoles instead. acs.org The formation of β-ketonitriles is believed to proceed through a thiohydroxamic acid intermediate, which then undergoes homolysis. acs.org Interestingly, the reaction is sensitive to light, with green, red, and white light promoting the transformation, while blue light is ineffective. acs.org This method has been successfully applied to a variety of β-oxodithioesters with different aryl substituents, demonstrating its broad scope. acs.org

Table 4: Synthesis of β-Ketonitriles from β-Oxodithioesters

Substrate Reagents Solvent Conditions Yield Reference

Double Vinylic Substitution of Ketene (B1206846) Dithioacetals

Ketene dithioacetals are versatile intermediates in organic synthesis, primarily due to the electron-releasing nature of the sulfur atoms, which makes the β-carbon nucleophilic. These compounds serve as masked acyl anions or enolate equivalents. A conceptual approach to synthesizing α-substituted β-ketonitriles could involve a double vinylic nucleophilic substitution (SNV) on a suitably substituted ketene dithioacetal.

The general reactivity of ketene dithioacetals involves reactions with electrophiles. rsc.org The most common synthetic method for functionalized ketene dithioacetals involves the reaction of an active methylene compound with carbon disulfide in the presence of a base, followed by alkylation. nih.govgoogle.com While direct literature detailing a "double vinylic substitution" pathway on a ketene dithioacetal to yield 2-oxo-3-phenylpropanenitrile specifically is not prominent, the underlying principles of vinylic substitution suggest a plausible, albeit challenging, route. Such a reaction would likely require a ketene dithioacetal with two leaving groups on the vinylic carbon, which is an uncommon substrate. More typically, these substrates undergo single substitution or addition reactions. researchgate.netresearchgate.net The synthesis of various dithioacetals has been achieved through methods like gold-catalyzed hydrothiolation of vinyl sulfides, highlighting the ongoing development in this area of chemistry. rsc.org

Contemporary Catalytic Approaches to 2-Oxo-3-phenylpropanenitrile Synthesis

Modern synthetic chemistry increasingly focuses on efficiency, selectivity, and sustainability. This has led to the development of novel catalytic systems that avoid the use of stoichiometric reagents and harsh conditions. The synthesis of 2-oxo-3-phenylpropanenitrile and its derivatives has benefited significantly from these advancements, particularly through transition-metal-free methods and the application of highly structured catalysts like Metal-Organic Frameworks.

Transition-Metal-Catalyst-Free Methods

The synthesis of β-ketonitriles, including 2-oxo-3-phenylpropanenitrile, can be effectively achieved without the use of transition metals. A prominent method involves the acylation of a nitrile anion with an appropriate acylating agent, such as an ester or amide. organic-chemistry.orgresearchgate.net This approach typically employs a strong, non-nucleophilic base to generate the required carbanion from the nitrile.

One such protocol describes the reaction of amides with acetonitrile in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to produce β-ketonitriles in good yields at room temperature. researchgate.net This reaction tolerates a wide variety of functional groups on the amide component. Similarly, the acylation of the acetonitrile anion with esters using potassium tert-butoxide (KOt-Bu) is a well-established, cost-effective method for preparing β-ketonitriles. organic-chemistry.org These methods are attractive due to their operational simplicity, the ready availability of the reagents, and their circumvention of potentially toxic and expensive metal catalysts.

Research has demonstrated the broad applicability of these methods for creating various β-ketonitrile derivatives. The following table summarizes representative findings from a transition-metal-free synthesis approach.

Aryl Amide SubstrateNitrileBaseYield (%)
N-phenyl-N-tosylbenzamideButyronitrileLiHMDS86
N-phenyl-N-tosylnonanamideAcetonitrileLiHMDS93
N-phenyl-N-tosyloctanamideAcetonitrileLiHMDS85
N-phenyl-N-tosylcyclohexanecarboxamideAcetonitrileLiHMDS75
N-phenyl-N-tosylbenzamideAcetonitrileLiHMDS96

This table presents data on the synthesis of various β-ketonitriles using a transition-metal-free method involving the reaction of amides with nitriles in the presence of LiHMDS. Data sourced from researchgate.net.

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Their high surface area, tunable pore size, and the potential for functionalization make them highly promising as heterogeneous catalysts. google.com

Basic Alkane-Sulfonate MOFs

The synthesis of 2-oxo-3-phenylpropanenitrile is fundamentally a condensation reaction. MOFs with basic sites have been shown to be effective catalysts for C-C bond-forming reactions like the Knoevenagel condensation and Michael addition. researchgate.netuj.ac.za For instance, aluminum-based MOFs containing amino groups have demonstrated catalytic activity in the condensation of benzaldehyde (B42025) with malononitrile (B47326). rsc.org The basicity can be introduced by functionalizing the organic linkers with amine groups or by creating defect sites that act as strong base sites. researchgate.net

While the direct use of a basic alkane-sulfonate MOF for β-ketonitrile synthesis is not extensively documented, one can conceptualize its function. The basic sites would facilitate the deprotonation of acetonitrile to form the nucleophilic carbanion. The sulfonate groups (–SO3H), typically acidic, can be incorporated into the MOF structure post-synthetically. rsc.orgrsc.org An alkylsulfonate group, rather than a free sulfonic acid, could serve to modify the electronic properties or stability of the framework without creating a strongly acidic environment that would counteract the basic catalysis required for the condensation. The framework's pores would provide a microenvironment that could enhance reaction rates and selectivity. researchgate.net

Nanomagnetic MOF Fe3O4@MIL-53(Al)-N(CH2PO3)2

To enhance the practical utility of MOF catalysts, they can be immobilized on magnetic nanoparticles, allowing for easy separation and recycling using an external magnet. The MIL-53(Al) framework is a well-known MOF noted for its structural flexibility. A core-shell structure featuring an iron oxide (Fe3O4) core and a MIL-53(Al) shell can be synthesized and subsequently functionalized. researchgate.net

The specific functionalization with phosphonate (B1237965) groups, creating a material like Fe3O4@MIL-53(Al)-N(CH2PO3)2, introduces Lewis acidic or Brønsted acidic sites, depending on the protonation state. The synthesis of the related MIL-53(Al)-N(CH2PO3H2)2 has been reported, demonstrating its utility as a catalyst in the synthesis of pyridine (B92270) derivatives. nih.gov Furthermore, magnetic MIL-53(Al) composites have proven to be effective catalysts for Friedel-Crafts acylation reactions. researchgate.net This is particularly relevant as the synthesis of 2-oxo-3-phenylpropanenitrile can be viewed as an acylation of acetonitrile. The Lewis acidic aluminum centers within the MOF structure could activate a benzoyl precursor, facilitating the nucleophilic attack by the acetonitrile anion. The phosphonate groups could further modulate the catalyst's activity and substrate selectivity, while the magnetic core ensures the catalyst's reusability.

Chemical Reactivity and Mechanistic Aspects of 2 Oxo 3 Phenylpropanenitrile

Intrinsic Reactivity Derived from the Active Methylene (B1212753), Carbonyl, and Nitrile Moieties

The chemical behavior of 2-oxo-3-phenylpropanenitrile is dictated by the interplay of its three key functional groups: the active methylene group (—CH₂—), the carbonyl group (C=O), and the nitrile group (—C≡N). ontosight.ai

The methylene group is positioned between two electron-withdrawing groups—the benzoyl and the nitrile groups—rendering its protons acidic and susceptible to deprotonation by a base. This generates a stabilized carbanion, a potent nucleophile that is central to many of the compound's characteristic reactions. rsc.org

The carbonyl group, a ketone, is electrophilic at the carbon atom and can undergo nucleophilic addition reactions. The adjacent phenyl ring provides stability and can participate in π-π stacking interactions.

The nitrile group can act as a nucleophile and is also subject to reduction to a primary amine or hydrolysis to a carboxylic acid under appropriate conditions. ontosight.ai This trifecta of reactive sites allows for a diverse range of chemical transformations.

Fundamental Reaction Types and Regioselectivity

The unique structural features of 2-oxo-3-phenylpropanenitrile enable it to participate in several fundamental organic reactions with a high degree of regioselectivity.

Michael Addition Reactions

The nucleophilic carbanion generated from 2-oxo-3-phenylpropanenitrile readily participates in Michael addition reactions, a conjugate addition to α,β-unsaturated carbonyl compounds. nih.govmdpi.com

With Linear Conjugated Enynones: In the presence of a base like sodium methoxide (B1231860), 2-oxo-3-phenylpropanenitrile reacts with linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones) to yield polyfunctional δ-diketones. nih.govmdpi.com This reaction proceeds via a regioselective Michael addition to the carbon-carbon double bond of the enynone system. nih.govmdpi.com The resulting δ-diketones are formed as a mixture of diastereomers and are valuable precursors for the synthesis of heterocyclic compounds like 1,2-diazepines. nih.govmdpi.com

With (E)-Chalcones: The reaction of 2-oxo-3-phenylpropanenitrile with (E)-chalcones, another class of α,β-unsaturated ketones, also proceeds via a Michael addition. This reaction leads to the formation of 1,5-diketones, which can subsequently undergo intramolecular aldol (B89426) condensation to form cyclohexyl derivatives. tamu.eduorientjchem.org The reaction is typically catalyzed by a base, such as sodium hydroxide. tamu.edu

ReactantMichael AcceptorProduct TypeCatalyst/BaseKey FeaturesReference
2-Oxo-3-phenylpropanenitrileLinear Conjugated EnynonesPolyfunctional δ-diketonesSodium MethoxideRegioselective addition to C=C bond; forms diastereomeric mixtures. nih.govmdpi.com
2-Oxo-3-phenylpropanenitrile(E)-Chalcones1,5-DiketonesSodium HydroxideCan lead to subsequent intramolecular aldol condensation. tamu.edu

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction involving active methylene compounds. nih.gov In this reaction, the active methylene group of 2-oxo-3-phenylpropanenitrile condenses with the carbonyl group of an aldehyde or ketone, followed by dehydration to form a new carbon-carbon double bond. researchgate.net

With Aromatic Aldehydes: The reaction of 2-oxo-3-phenylpropanenitrile with aromatic aldehydes is a classic example of Knoevenagel condensation. researchgate.net This reaction is often catalyzed by a weak base, such as an amine, and can be performed under mild, and even solvent-free, conditions. nih.govarkat-usa.org The products are α,β-unsaturated ketones, which are themselves versatile synthetic intermediates. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. arkat-usa.org

Nucleophilic Substitution Reactions

While the primary reactivity of 2-oxo-3-phenylpropanenitrile involves its active methylene group, it can also participate in nucleophilic substitution reactions. libretexts.org

Hydrogenation of Unsaturated Bonds: The products derived from Knoevenagel condensations and other reactions, which often contain carbon-carbon double bonds, can undergo hydrogenation. This reduction of the unsaturated bond is a form of nucleophilic substitution where hydrogen acts as the nucleophile, typically with the aid of a metal catalyst. This allows for the synthesis of saturated derivatives.

Cascade and Multi-Component Reaction Pathways

The multiple reactive sites within 2-oxo-3-phenylpropanenitrile make it an ideal candidate for cascade and multi-component reactions (MCRs). jocpr.comnih.gov These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, leading to the rapid assembly of complex molecular architectures from simple starting materials. jocpr.comnih.gov

For example, the reaction of 2-oxo-3-phenylpropanenitrile with other reagents can initiate a cascade of events, such as a Michael addition followed by an intramolecular cyclization and dehydration, to afford highly substituted heterocyclic compounds like pyridines and pyrimidines. chemicalbook.comresearchgate.net These MCRs are highly efficient in terms of atom economy and step economy, making them attractive for the synthesis of diverse compound libraries. jocpr.comunisa.it

Reaction TypeReactantsIntermediate StepsFinal Product ClassSignificanceReference
Cascade Reaction2-Oxo-3-phenylpropanenitrile, α,β-unsaturated compound, etc.Michael addition, Intramolecular cyclization, DehydrationPyridines, Pyrimidines, etc.High atom and step economy for complex molecule synthesis. chemicalbook.comresearchgate.net
Multi-Component Reaction2-Oxo-3-phenylpropanenitrile, Aldehyde, Amine, etc.Sequential bond formations in one potDiverse heterocyclic scaffoldsRapid generation of chemical diversity. jocpr.comnih.gov

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of 2-oxo-3-phenylpropanenitrile is crucial for controlling the outcome of its transformations.

For the Michael addition with enynones, a plausible mechanism starts with the deprotonation of 2-oxo-3-phenylpropanenitrile by a base to form a nucleophilic anion. mdpi.comresearchgate.net This anion then attacks the β-carbon of the enynone's carbon-carbon double bond in a regioselective manner. mdpi.comresearchgate.net Subsequent protonation of the resulting enolate intermediate yields the final δ-diketone product as a mixture of diastereomers. mdpi.com

In the Knoevenagel condensation , the proposed mechanism involves the initial deprotonation of the active methylene group by a basic catalyst to form a carbanion. nih.gov This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration, often facilitated by the catalyst, to yield the final α,β-unsaturated product. researchgate.net

The mechanisms of cascade reactions are more intricate, involving a sequence of these fundamental steps. For instance, a reaction might be initiated by a Michael addition, creating an intermediate that is perfectly poised for an intramolecular nucleophilic attack, leading to cyclization. Subsequent elimination of a small molecule like water or an amine then drives the reaction towards the final, stable heterocyclic product.

Investigation of Intermediates and Transition States

The most studied reaction involving 2-oxo-3-phenylpropanenitrile is the Michael addition, where it serves as a nucleophile. Mechanistic investigations have identified key intermediates that form during these reactions.

In the base-catalyzed addition to linear conjugated enynones, the reaction initiates with the deprotonation of 2-oxo-3-phenylpropanenitrile at the α-carbon, forming a resonance-stabilized carbanion intermediate. This anion is the key nucleophilic species that drives the reaction forward. A plausible mechanism involves the regioselective attack of this anion on the double carbon-carbon bond of the enynone substrate. nih.gov This attack can occur from either face of the C=C bond plane, which leads to the formation of diastereomeric anionic intermediates, designated as A1 and A2. nih.gov Subsequent protonation of these intermediates yields the final diastereomeric δ-diketone products. nih.govresearchgate.net While the structures of these anionic intermediates are well-postulated, detailed computational studies on the specific transition states leading to their formation are not extensively reported in the literature.

In other reaction contexts, such as the three-component synthesis of related malononitrile (B47326) derivatives, a radical-based mechanism has been proposed. This pathway suggests the formation of a malononitrile radical as a key intermediate following oxidation by a reagent like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). informahealthcare.com Although this specific study does not involve 2-oxo-3-phenylpropanenitrile directly, it opens the possibility of radical intermediates in analogous transformations under oxidative conditions. Similarly, some organolithium reactions are known to proceed via a Single Electron Transfer (SET) mechanism, which would inherently involve radical anion intermediates. uniss.it

Role of Catalysts and Reagents in Reaction Pathways (e.g., DBU, LiHMDS, MeONa)

The choice of base or catalyst is critical in controlling the reaction pathways of 2-oxo-3-phenylpropanenitrile, primarily by influencing the generation of its nucleophilic anion.

Sodium Methoxide (MeONa): This reagent is commonly used as a strong, nucleophilic base to facilitate the Michael addition of 2-oxo-3-phenylpropanenitrile. nih.gov In methanolic solution, MeONa effectively deprotonates the active methylene group, generating the required carbanion for subsequent reaction with electrophiles like conjugated enynones. nih.govresearchgate.net The reaction typically proceeds at room temperature, affording good to excellent yields of the corresponding adducts. nih.govnih.gov

Lithium Diisopropylamide (LDA): As a strong, non-nucleophilic, and sterically hindered base, LDA is also effective in generating the anion of 2-oxo-3-phenylpropanenitrile. mdpi.com In studies involving its reaction with enynones, the use of LDA resulted in the same δ-diketone products as those obtained with MeONa. mdpi.com The choice between a nucleophilic base like MeONa and a non-nucleophilic one like LDA can be crucial; in reactions with other nitriles like malononitrile, this choice has been shown to lead to completely different products. mdpi.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is recognized as a strong, yet typically non-nucleophilic, organic base. highfine.com Its primary role in organic synthesis is to promote base-catalyzed reactions such as dehydrohalogenations. highfine.comyoutube.com While specific studies coupling DBU with 2-oxo-3-phenylpropanenitrile are not prominent, its known function is to deprotonate active methylene compounds. It can also act as a nucleophilic catalyst in certain contexts, such as in the Baylis-Hillman reaction or in reactions with α,β-unsaturated systems. highfine.com

Lithium Hexamethyldisilazide (LiHMDS): Similar to LDA, LiHMDS is a strong, non-nucleophilic base widely used for the clean generation of enolates and carbanions. Its utility is well-established for deprotonating acidic protons in a variety of substrates.

The following table summarizes the roles of these key reagents in reactions involving 2-oxo-3-phenylpropanenitrile and related compounds.

Reagent/CatalystAbbreviationTypeRole in Reaction PathwayExample Reaction
Sodium MethoxideMeONaStrong, Nucleophilic BaseDeprotonates the active methylene group to form a carbanion intermediate.Michael addition to conjugated enynones. nih.govnih.gov
Lithium DiisopropylamideLDAStrong, Non-nucleophilic BaseDeprotonates the active methylene group to form a carbanion intermediate.Michael addition to conjugated enynones. mdpi.com
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUStrong, Non-nucleophilic BaseActs as a base catalyst, often for elimination reactions; can also act as a nucleophilic catalyst.General base in dehydrohalogenation; catalyst in Baylis-Hillman reactions. highfine.com
Lithium HexamethyldisilazideLiHMDSStrong, Non-nucleophilic BaseDeprotonates acidic C-H bonds to generate carbanions for subsequent reactions.General base for enolate formation.

Applications of 2 Oxo 3 Phenylpropanenitrile As a Versatile Synthetic Intermediate

Construction of Diverse Heterocyclic Scaffolds

The unique arrangement of functional groups in 2-Oxo-3-phenylpropanenitrile enables its use in numerous cyclization and multicomponent reactions to construct a variety of heterocyclic rings. Its ability to act as a 1,3-dicarbonyl equivalent or as a partner in condensation and annulation reactions has been extensively exploited by synthetic chemists.

2-Oxo-3-phenylpropanenitrile is a cornerstone for synthesizing a broad range of five-membered heterocycles. Classical reactions often leverage the reactivity of the active methylene (B1212753) group and the ketone functionality.

Pyrroles: Substituted pyrroles can be synthesized using 2-Oxo-3-phenylpropanenitrile through multicomponent reactions. For instance, a one-step, three-component reaction between α-hydroxyketones, primary amines, and 2-Oxo-3-phenylpropanenitrile, catalyzed by acetic acid, yields highly functionalized N-substituted 3-cyanopyrroles. In one example, the reaction of an α-hydroxyketone with benzylamine (B48309) and 2-Oxo-3-phenylpropanenitrile afforded the corresponding pyrrole (B145914) derivative in 78% yield. wikipedia.org This approach is a variation of the Paal-Knorr synthesis, which traditionally involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. wikipedia.orgorganic-chemistry.org

Furans: The synthesis of highly substituted furans can be achieved using 2-Oxo-3-phenylpropanenitrile as the β-ketonitrile component. A copper-catalyzed reaction with O-acetyl oximes generates 3-cyanofurans. nih.gov For example, various propiophenone (B1677668) oxime derivatives react with 2-Oxo-3-phenylpropanenitrile in the presence of a copper cyanide catalyst to produce triaryl-3-cyanofurans. nih.gov Another method involves the reaction of propargylamines with β-ketonitriles in the presence of a base like sodium carbonate to yield polysubstituted furans. rsc.org A review of synthetic strategies has highlighted the utility of benzoylacetonitriles as precursors for various five-membered heterocycles, including furans. tubitak.gov.trtubitak.gov.tr

Thiophenes: The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes, and 2-Oxo-3-phenylpropanenitrile is an ideal substrate for this transformation. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like 2-Oxo-3-phenylpropanenitrile) in the presence of elemental sulfur and a base, such as diethylamine. wikipedia.orgarkat-usa.org This multicomponent reaction assembles the polysubstituted thiophene (B33073) ring in a single step, making it a highly efficient synthetic route. organic-chemistry.orgresearchgate.net

Pyrazoles: Pyrazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. As a β-ketonitrile, 2-Oxo-3-phenylpropanenitrile reacts with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695) to produce 3-amino-5-phenyl-1H-pyrazole. tubitak.gov.tr This reaction provides a straightforward entry into the pyrazole (B372694) scaffold, which is a privileged structure in medicinal chemistry.

Isoxazoles: In a reaction analogous to pyrazole synthesis, isoxazoles can be prepared from 2-Oxo-3-phenylpropanenitrile by condensation with hydroxylamine (B1172632). The reaction of 2-Oxo-3-phenylpropanenitrile with hydroxylamine hydrochloride proceeds under basic conditions to yield 3-amino-5-phenylisoxazole, demonstrating another facile route to a key heterocyclic system. tubitak.gov.tr

Thiazoles: The synthesis of thiazoles often involves the Hantzsch thiazole (B1198619) synthesis, which classically combines an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com While not a direct one-step reaction from the parent compound, derivatives of 2-Oxo-3-phenylpropanenitrile can be employed. Furthermore, multicomponent reactions provide a modern alternative. For example, pyridine (B92270) and thioamide derivatives have been obtained from the reaction of chalcones with benzoylacetonitrile (B15868) and thiosemicarbazide (B42300) in the presence of ammonium (B1175870) acetate (B1210297). scispace.comnih.gov These reactions showcase the versatility of the starting nitrile in constructing more complex thiazole-containing systems.

The utility of 2-Oxo-3-phenylpropanenitrile extends to the construction of more complex six-membered and fused heterocyclic systems, which are prevalent in biologically active molecules.

Pyrido[2,3-d]pyrimidines: These fused pyrimidine (B1678525) systems, known for their diverse biological activities, can be synthesized through various routes. While many syntheses start from pre-formed pyrimidine rings, multicomponent strategies offer efficient alternatives. For example, a one-pot, three-component reaction of an α,β-unsaturated ester, an amidine system, and an active methylene nitrile like ethyl cyanoacetate (B8463686) can yield pyrido[2,3-d]pyrimidines.

Furoquinolines and Related Fused Systems: While direct synthesis of furoquinolines from 2-Oxo-3-phenylpropanenitrile is less common, related fused systems like pyrano[2,3-b]quinolines can be prepared. A one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a Wittig reagent, and an active methylene compound like 2-Oxo-3-phenylpropanenitrile yields these complex heterocyclic frameworks. researchgate.net

Nicotinonitriles: Highly substituted nicotinonitriles (2-aminopyridine-3-carbonitriles) can be synthesized in excellent yields through a four-component reaction. Using 2-Oxo-3-phenylpropanenitrile, an aldehyde, an acetophenone (B1666503) derivative, and ammonium acetate under solvent-free conditions with a nanomagnetic metal-organic framework catalyst affords the desired nicotinonitriles in yields ranging from 68-90%. wikipedia.org This method highlights a green and efficient approach to this important class of pyridines.

Beyond oxygen and sulfur, 2-Oxo-3-phenylpropanenitrile serves as a precursor for heterocycles containing other chalcogens, such as selenium.

Selenophenes: Fused selenophenes can be synthesized using 2-Oxo-3-phenylpropanenitrile. A notable example is the reaction with 2-(chloroseleno)benzoyl chloride. In the presence of triethylamine, the reaction proceeds via a selenation-acylation of the active methylene group to afford 2-benzoyl-3-oxo-2,3-dihydrobenzo[b]selenophene-2-carbonitrile in 78% yield. tubitak.gov.tr

The versatility of 2-Oxo-3-phenylpropanenitrile is further demonstrated in its application for synthesizing other important nitrogen-containing heterocycles.

Pyridazinones: These heterocycles can be synthesized by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds. chemhelpasap.com While not starting directly from 2-Oxo-3-phenylpropanenitrile, this precursor is closely related. A more direct approach involves the reaction of 3-oxo-3-phenyl-2-arylhydrazonal with functionally substituted acetonitriles. The initially formed pyridazine (B1198779) imines are readily hydrolyzed under the reaction conditions to yield the more stable arylpyridazinone as the final product. nih.govarkat-usa.org

Pyridines: As a class, pyridines are accessible through various routes involving 2-Oxo-3-phenylpropanenitrile. One method involves the reaction of chalcones (1,3-diaryl-2-propenones) with benzoylacetonitrile and ammonium acetate in refluxing glacial acetic acid to produce highly substituted nicotinonitriles, which are functionalized pyridine derivatives. scispace.comnih.gov

Benzoxazoles are important scaffolds in medicinal chemistry. 2-Oxo-3-phenylpropanenitrile can be directly incorporated into these structures.

Benzoxazole (B165842) Derivatives: The synthesis of 1,3-benzoxazol-2(3H)-ylidene-3-oxo-3-phenylpropanenitrile has been achieved through a double vinylic substitution pathway. The process starts with the preparation of a ketene (B1206846) dithioacetal from 2-Oxo-3-phenylpropanenitrile, carbon disulfide, and methyl iodide. This intermediate then reacts with 2-aminophenol (B121084) in refluxing ethanol with a catalytic amount of acetic acid to yield the target benzoxazole derivative with high efficiency (90% yield). scielo.br

Construction of Complex Polyfunctional Organic Molecules

Beyond its role in forming heterocyclic rings directly, 2-Oxo-3-phenylpropanenitrile is a key intermediate for building complex acyclic and carbocyclic molecules that are themselves precursors to other valuable compounds. Its active methylene group is particularly suited for carbon-carbon bond-forming reactions like Michael additions.

The reaction of 2-Oxo-3-phenylpropanenitrile with linear conjugated enynones (1,5-diarylpent-2-en-4-yn-1-ones) exemplifies its utility in this area. In the presence of a base such as sodium methoxide (B1231860), 2-Oxo-3-phenylpropanenitrile undergoes a regioselective Michael addition to the double bond of the enynone. tubitak.gov.tr This reaction produces polyfunctional δ-diketones in good to excellent yields (53-98%). tubitak.gov.tr These δ-diketone products are valuable intermediates in their own right, serving as precursors for the synthesis of other heterocycles, for instance, reacting with hydrazine to form substituted 5,6-dihydro-4H-1,2-diazepines. tubitak.gov.tr

Table 1: Michael Addition of 2-Oxo-3-phenylpropanenitrile to Enynones

Enynone Substituent (Ar¹)Enynone Substituent (Ar²)Reaction Time (h)Yield (%)Reference
PhenylPhenyl490 tubitak.gov.tr
Phenyl4-Methylphenyl598 tubitak.gov.tr
Phenyl4-Methoxyphenyl594 tubitak.gov.tr
Phenyl4-Fluorophenyl2681 tubitak.gov.tr
Phenyl4-Chlorophenyl2492 tubitak.gov.tr
4-MethylphenylPhenyl493 tubitak.gov.tr
4-MethoxyphenylPhenyl495 tubitak.gov.tr

Formation of δ-Diketones

A significant application of 3-oxo-3-phenylpropanenitrile is in the synthesis of polyfunctional δ-diketones. One notable method involves the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones. nih.govnih.gov This reaction typically occurs in the presence of a base, such as sodium methoxide in methanol, at room temperature. nih.govnih.gov The process is regioselective, with the addition taking place at the carbon-carbon double bond of the enynone system. nih.gov

The plausible mechanism for this transformation begins with the deprotonation of 3-oxo-3-phenylpropanenitrile by the base to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the β-carbon of the α,β-unsaturated ketone moiety of the enynone. Subsequent protonation of the resulting enolate yields the δ-diketone product. nih.govresearchgate.net These resulting δ-diketones are valuable precursors for the synthesis of various heterocyclic compounds, such as 1,2-diazepines, which can be formed through their reaction with hydrazine. nih.govnih.govmdpi.com

Table 1: Examples of δ-Diketone Synthesis from 3-Oxo-3-phenylpropanenitrile and Enynones

Entry Enynone Reactant Product Yield (%)
1 1,5-diphenylpent-2-en-4-yn-1-one 2-Benzoyl-3-(2-oxo-2-phenylethyl)-5-phenylpent-4-ynenitrile 94
2 1-(4-Methoxyphenyl)-5-phenylpent-2-en-4-yn-1-one 2-Benzoyl-3-(2-(4-methoxyphenyl)-2-oxo-ethyl)-5-phenylpent-4-ynenitrile 94
3 1-(4-Chlorophenyl)-5-phenylpent-2-en-4-yn-1-one 2-Benzoyl-5-(4-chlorophenyl)-3-(2-oxo-2-phenylethyl)pent-4-ynenitrile 82
4 1-(p-Tolyl)-5-phenylpent-2-en-4-yn-1-one 2-Benzoyl-3-(2-oxo-2-(p-tolyl)ethyl)-5-phenylpent-4-ynenitrile Not specified

Data sourced from research on the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones. nih.govmdpi.com

Approaches to Phenanthrene (B1679779) Derivatives (via related compounds like 3-oxopent-4-enenitriles)

While direct synthesis of phenanthrene derivatives from 2-oxo-3-phenylpropanenitrile is not widely documented, related structures like 3-oxopent-4-enenitriles can be considered as potential precursors in multi-step synthetic pathways. The synthesis of phenanthrenes can be achieved through various methodologies, including electrocyclization reactions. rsc.org For instance, the Diels-Alder reaction of certain dienes with appropriate dienophiles can lead to intermediates that, upon further reaction such as SO2 elimination, undergo 6π-electrocyclization and subsequent aromatization to form the phenanthrene core. rsc.org

Another classical approach to phenanthrene synthesis is the Haworth synthesis, which involves a sequence of reactions including Friedel-Crafts acylation, Clemmensen reduction, ring closure, and aromatization. csjmu.ac.in Although not a direct application, a compound like 3-oxopent-4-enenitrile, possessing both a keto and a nitrile group, could potentially be modified to generate a suitable intermediate for such cyclization strategies. This would likely involve transformations of the nitrile and ketone functionalities to participate in the ring-forming steps.

Strategic Use in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in generating molecular complexity. ebrary.net The functional groups present in 2-oxo-3-phenylpropanenitrile, namely the ketone and the activated methylene group adjacent to the nitrile, make it a suitable candidate for various MCRs.

For example, the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide, yields α-acyloxy amides. wikipedia.orgorganic-chemistry.org 2-Oxo-3-phenylpropanenitrile could potentially serve as the ketone component in this reaction. The reaction is typically carried out in aprotic solvents and is believed to proceed through a concerted mechanism involving a trimolecular reaction. wikipedia.org

Similarly, the Ugi reaction, a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, produces bis-amides. wikipedia.org The ketone group of 2-oxo-3-phenylpropanenitrile could participate in the initial formation of an imine with the amine, which then reacts further with the isocyanide and carboxylic acid. wikipedia.org The Ugi reaction is known for its high atom economy and is often complete within minutes. wikipedia.org

While specific examples of 2-oxo-3-phenylpropanenitrile in these classic MCRs are not extensively reported, the reactivity of its functional groups suggests its potential as a valuable building block in the discovery of novel MCRs and the synthesis of diverse compound libraries.

Derivatization Strategies for Structural Diversification

The presence of both a ketone and a nitrile group in 2-oxo-3-phenylpropanenitrile allows for a wide range of derivatization strategies, enabling significant structural diversification.

The nitrile group can undergo several transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, passing through an amide intermediate. chemistrysteps.comlibretexts.orgpressbooks.pub This introduces a new functional group that can be used for further modifications.

Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.compressbooks.pub Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an aldehyde. chemistrysteps.com

Reaction with Organometallics: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org

The ketone group also offers multiple avenues for derivatization:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core. These derivatization strategies highlight the versatility of 2-oxo-3-phenylpropanenitrile as a starting material for generating a diverse array of more complex molecules.

Theoretical and Computational Investigations on 2 Oxo 3 Phenylpropanenitrile and Its Reactivity

Stereochemical Analysis and Isomerism of Derivatives

The stereochemical nature of 2-oxo-3-phenylpropanenitrile and its derivatives is largely dictated by the rotational freedom around the single bond connecting the carbonyl carbon (C2) and the phenyl-bearing carbon (C3). Theoretical and computational methods are pivotal in exploring the potential energy surface associated with this rotation to identify stable conformers and the energy barriers that separate them.

Computational analyses, often employing methods like Density Functional Theory (DFT) or ab-initio calculations, indicate the existence of multiple stable conformers. nih.gov For molecules with similar structures, these are typically categorized as gauche and cis or syn and anti conformers, depending on the dihedral angle between key substituents. nih.gov In the case of 2-oxo-3-phenylpropanenitrile, rotation around the C2-C3 bond leads to different spatial arrangements of the phenyl group relative to the carbonyl and nitrile groups. These studies calculate the relative energies of each stable conformation to determine the most predominant form. The energy differences, while often small, are critical in understanding the molecule's average structure and reactivity.

The transition states between these conformers represent rotational barriers. The height of this energy barrier, determined computationally, dictates the rate of interconversion between conformers. A high barrier suggests that the conformers are stable and may be individually observable under certain conditions, while a low barrier indicates rapid rotation and conformational averaging. For example, studies on coupled molecular rotors show that interactions between adjacent groups can significantly alter these barriers compared to simpler, non-interacting systems. nih.govrsc.org

Table 1: Illustrative Conformational Analysis Data This table illustrates typical data obtained from computational conformational analysis for a molecule like 2-oxo-3-phenylpropanenitrile, showing the relative stability of potential conformers.

ConformerDihedral Angle (O=C-C-Ph)Relative Energy (kcal/mol)Population (%)
Anti~180°0.0070
Syn (Gauche)~60°0.8830

Note: The values presented are illustrative and based on typical findings for similar organic molecules. Actual values for 2-oxo-3-phenylpropanenitrile would require specific calculations.

The introduction of specific substituents onto the phenyl ring of 2-oxo-3-phenylpropanenitrile can lead to the formation of intramolecular hydrogen bonds (IMHBs), which profoundly influence the molecule's conformational preferences and stereochemistry. nih.gov An IMHB is a non-covalent interaction that occurs within a single molecule, for example, between a hydrogen bond donor (like a hydroxyl or amino group) and a nearby acceptor (like the carbonyl oxygen). nih.govsemanticscholar.org

Consider a derivative such as 2-oxo-3-(2-hydroxyphenyl)propanenitrile. In this molecule, an IMHB can form between the hydrogen of the phenolic hydroxyl group and the oxygen of the keto group, creating a stable pseudo-six-membered ring. mdpi.com This interaction can lock the molecule into a specific conformation, significantly raising the rotational barrier around the C2-C3 bond. nih.gov The stabilization provided by the IMHB often overrides other conformational effects, forcing the molecule to adopt a planar structure that might otherwise be energetically unfavorable. semanticscholar.org Computational studies can quantify the strength of this hydrogen bond and its effect on the potential energy surface, confirming its role in dictating the molecule's three-dimensional structure. nih.gov The presence and strength of such bonds are critical for molecular recognition and can stabilize specific bioactive conformations of a molecule. nih.gov

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools for understanding the electronic structure of 2-oxo-3-phenylpropanenitrile and predicting its chemical reactivity. Methods based on Density Functional Theory (DFT) are commonly used to calculate various molecular properties and reactivity descriptors. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy and location of the HOMO indicate the molecule's ability to donate electrons and the likely sites for electrophilic attack. Conversely, the LUMO's energy and location reveal the molecule's capacity to accept electrons and the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electron density distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For 2-oxo-3-phenylpropanenitrile, the MEP would show negative potential around the carbonyl oxygen and nitrile nitrogen, identifying them as centers for electrophilic interaction. The carbonyl carbon, in contrast, would exhibit a positive potential, marking it as an electrophilic site susceptible to attack by nucleophiles.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of reactivity. nih.gov These include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Hardness (η): Measures resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These calculated parameters allow for a detailed prediction of how the molecule will behave in various chemical reactions. nih.gov

Computational Modeling of Reaction Mechanisms

Beyond predicting static reactivity, computational modeling is extensively used to elucidate the detailed step-by-step mechanisms of reactions involving 2-oxo-3-phenylpropanenitrile. By mapping the entire reaction pathway, these studies can identify intermediates, transition states, and calculate the activation energies for each step. mdpi.com

A prime example is the computational investigation of the Michael addition reaction, where 2-oxo-3-phenylpropanenitrile (or its anion) acts as a nucleophile. mdpi.com A plausible mechanism for its reaction with a conjugated enynone, for instance, begins with the deprotonation of the α-carbon. mdpi.com DFT calculations can model the subsequent regioselective attack of this carbanion onto the double bond of the electrophile. mdpi.comresearchgate.net The model can trace the formation of diastereomeric intermediates and calculate their relative stabilities. mdpi.com Furthermore, the energy barriers (activation energies) associated with the transition states for each step can be determined, providing insight into the reaction's kinetics and explaining the observed product ratios. mdpi.comresearchgate.net

These computational models are validated by comparing the predicted outcomes with experimental results. For instance, if a calculation predicts the formation of a specific diastereomer as the major product due to a lower activation energy pathway, this can be confirmed by experimental product analysis. mdpi.com This synergy between theoretical modeling and experimental work provides a comprehensive understanding of the reaction dynamics, enabling chemists to predict outcomes and optimize reaction conditions.

Future Research Directions and Emerging Perspectives in 2 Oxo 3 Phenylpropanenitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is steering research towards greener synthetic pathways for essential compounds like 2-oxo-3-phenylpropanenitrile. youtube.com Future efforts will concentrate on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

Key areas of development include:

Biodegradable Solvents: Research into replacing conventional, toxic solvents like DMF and DMSO is gaining traction. Dihydrolevoglucosenone (Cyrene™) has emerged as a promising biodegradable alternative derived from cellulose. nih.gov Its application has been successfully demonstrated in related syntheses, such as for 1,2,3-triazoles, where it allows for product isolation via simple precipitation in water, thereby eliminating the need for organic solvent extractions and costly chromatographic purification. nih.gov Adopting such solvents for the synthesis of 2-oxo-3-phenylpropanenitrile could significantly reduce the environmental footprint of its production.

Energy-Efficient Methodologies: Microwave-assisted synthesis represents a significant step forward in green chemistry. nih.gov By dramatically reducing reaction times from hours to minutes and often improving yields, microwave irradiation offers a more energy-efficient alternative to conventional refluxing. nih.gov Applying this technique to the synthesis of 2-oxo-3-phenylpropanenitrile and its derivatives is a promising avenue for scalable and sustainable production.

Solvent-Free and Water-Based Systems: The ideal green synthesis minimizes or eliminates solvent use entirely. Recent advancements have shown the feasibility of solvent-free reactions, for instance, in the synthesis of α-ketoamides using a reusable glucose-based carbonaceous material as a metal-free catalyst. rsc.org Similarly, biocatalytic approaches, such as the dehydration of aldoximes in water, present a cyanide-free and mild route to nitriles. nih.gov Exploring aqueous or solvent-free conditions for the primary synthesis steps of 2-oxo-3-phenylpropanenitrile is a critical goal for future research.

Exploration of Novel Catalytic Systems and Reaction Conditions

Innovation in catalysis is central to improving the efficiency, selectivity, and scope of reactions involving 2-oxo-3-phenylpropanenitrile. Research is moving beyond traditional stoichiometric reagents towards more sophisticated and reusable catalytic systems.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been identified as potent organocatalysts for a variety of chemical transformations. A novel, one-pot synthesis of 3-aryl-3-oxopropanenitriles has been developed using NHC-catalyzed acylation of aromatic aldehydes with 2-bromoacetonitrile. ingentaconnect.com This method is notable for its operational simplicity, ambient reaction temperature, short reaction times (5-6 hours), and high yields without by-product formation. ingentaconnect.com

Transition-Metal-Free Reactions: The development of syntheses that avoid transition metals is a significant goal, as it can reduce cost and toxicity. A method for producing β-ketonitriles involves the reaction of tertiary amides with acetonitrile (B52724) using lithium bis(trimethylsilyl)amide (LiHMDS) in toluene. rsc.org This approach circumvents the need for metal catalysts entirely. rsc.org

Multifunctional Solid Catalysts: Heterogeneous catalysts offer advantages in terms of separation and reusability. Hydrotalcite-supported metal species, such as ruthenium-grafted hydrotalcite (Ru/HT) and palladium nanoparticles on hydrotalcite (Pd(nano)/HT), have been shown to effectively promote α-alkylation of nitriles. nih.gov These catalysts are multifunctional, providing basic sites from the hydrotalcite support for aldol-type reactions and metal sites for oxidation/reduction steps, with water as the only by-product. nih.gov

The table below provides a comparative overview of emerging catalytic systems for the synthesis of β-ketonitriles.

Interactive Table: Comparison of Novel Catalytic Systems for β-Ketonitrile Synthesis
Catalytic System Reagents Conditions Yield Key Features
N-Heterocyclic Carbene (NHC) Aromatic aldehyde, 2-bromoacetonitrile, DBU THF/t-BuOH, Room Temp, 5-6 h High One-pot, ambient temperature, operational simplicity. ingentaconnect.com
Lithium bis(trimethylsilyl)amide (LiHMDS) N-phenyl-N-tosylbenzamide, Acetonitrile Toluene, Argon atmosphere, 15 h 86-93% Transition-metal-catalyst-free synthesis. rsc.org
Hydrotalcite-Supported Metals (e.g., Ru/HT) Nitriles, Primary Alcohols Not specified Not specified Heterogeneous, reusable catalyst; water is the only by-product. nih.gov

Expanding the Scope of Derivatization and Scaffold Diversity

2-Oxo-3-phenylpropanenitrile is a valuable precursor for synthesizing a wide array of more complex molecules, particularly heterocyclic compounds that are of interest in medicinal and materials chemistry. mdpi.com Future research will focus on leveraging its reactivity to build diverse molecular scaffolds.

Michael Addition Reactions: The Michael addition of 2-oxo-3-phenylpropanenitrile to electrophilic alkenes is a powerful tool for carbon-carbon bond formation. Its reaction with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) regioselectively yields polyfunctional δ-diketones. mdpi.comnih.gov These diketones are versatile intermediates for further transformations. mdpi.com

Synthesis of Heterocycles: The derivatives of 2-oxo-3-phenylpropanenitrile serve as key building blocks for various heterocyclic systems. For example, the δ-diketones produced from the Michael addition can undergo heterocyclization with hydrazine (B178648) to produce substituted 5,6-dihydro-4H-1,2-diazepines in good yields. mdpi.comnih.gov The cyano group can also participate directly in ring formation, as seen in the nickel-catalyzed synthesis of substituted pyridines from δ-dioxonitriles. mdpi.com Research is ongoing to expand the library of accessible heterocycles, including triazoles, oxadiazoles, and thiazolidines, from this precursor. researchgate.net

The table below summarizes key derivatization reactions and the resulting molecular scaffolds.

Interactive Table: Derivatization of 2-Oxo-3-phenylpropanenitrile for Scaffold Diversity
Reaction Type Reagents Resulting Intermediate/Scaffold Significance
Michael Addition 1,5-Diarylpent-2-en-4-yn-1-ones, Sodium Methoxide Polyfunctional δ-diketones Forms versatile precursors for heterocycles. mdpi.comnih.gov
Heterocylization δ-Diketone intermediate, Hydrazine 5,6-dihydro-4H-1,2-diazepine Access to seven-membered nitrogen-containing heterocycles. mdpi.comnih.gov
Multi-component Reaction Various (e.g., with 2-aminobenzenethiol) Benzothiazole derivatives, Pyrazoles, Triazoles Provides access to a wide range of biologically relevant heterocyclic systems. researchgate.net

Advanced Mechanistic and Computational Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Advanced computational and mechanistic studies are becoming indispensable tools in this endeavor.

Plausible Reaction Mechanisms: For reactions like the Michael addition of 2-oxo-3-phenylpropanenitrile to enynones, a plausible mechanism has been proposed. It begins with the base-mediated formation of a carbanion from 2-oxo-3-phenylpropanenitrile, which then regioselectively attacks the double bond of the enynone. mdpi.com Subsequent protonation leads to the final δ-diketone products. mdpi.com Future experimental and computational work will aim to validate and refine such proposed pathways, identifying key transition states and intermediates.

Computational Chemistry (DFT): Density Functional Theory (DFT) is a powerful method for investigating molecular structures, electronic properties, and reaction energetics. researchgate.netresearchgate.net For derivatives of 2-oxo-3-phenylpropanenitrile, DFT calculations can predict optimized geometries, atomic charges, and intramolecular charge transfer interactions, which helps in understanding the molecule's reactivity. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transition bands, correlating computational results with experimental UV-Vis spectra. researchgate.net Applying these computational tools to the reactions of 2-oxo-3-phenylpropanenitrile will provide valuable insights into transition state energies, helping to explain observed regioselectivity and stereoselectivity and guiding the design of more effective catalysts and reaction conditions. researchgate.netresearchgate.net

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